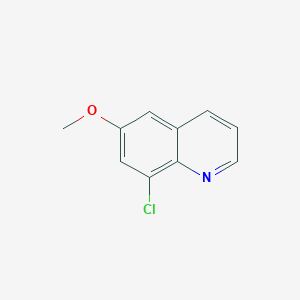

8-氯-6-甲氧基喹啉

描述

8-Chloro-6-methoxyquinoline is a chemical compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 . It is also known by its IUPAC name, 8-chloro-6-methoxyquinoline .

Synthesis Analysis

The synthesis of 8-Chloro-6-methoxyquinoline involves the reaction of 8-chloro-6-hydroxyquinoline with iodomethane in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF). The reaction is stirred at room temperature overnight, and the product is extracted with dichloromethane (CH2Cl2) after the addition of water .

Molecular Structure Analysis

The molecular structure of 8-Chloro-6-methoxyquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a double-ring structure and is an essential segment of both natural and synthetic compounds .

Physical And Chemical Properties Analysis

8-Chloro-6-methoxyquinoline has a melting point of 58-60 °C . It is very slightly soluble in water (0.25 g/L at 25 ºC) . The compound has a density of 1.267±0.06 g/cm3 .

科学研究应用

抗菌应用

8-氯-6-甲氧基喹啉: 已被认定为具有显著抗菌特性的化合物 . 它的结构允许合成能够对抗多种微生物病原体的衍生物。氯和甲氧基有助于其干扰微生物 DNA 合成,使其成为开发新型抗菌剂的潜在候选药物。

抗癌研究

研究表明,喹啉衍生物表现出有希望的抗癌活性 . 8-氯-6-甲氧基喹啉中存在氯和甲氧基取代基可能会增强其对癌细胞的细胞毒性。它作为合成可以测试其抑制肿瘤生长和增殖功效的新化合物的支架。

阿尔茨海默病研究

该化合物的衍生物已被探索用于治疗阿尔茨海默病等神经退行性疾病 . 8-氯-6-甲氧基喹啉能够跨越血脑屏障使其成为开发可以调节与阿尔茨海默病相关的脑神经通路的药物的理想分子。

抗真菌作用

8-氯-6-甲氧基喹啉: 及其衍生物已显示出抗真菌活性,特别是针对黑曲霉和须癣毛癣菌等菌株 . 这表明它可用于开发抗真菌治疗方法,这在农业环境中可能特别有用,可以保护农作物免受真菌病原体的侵害。

工业化学

在工业化学领域,8-氯-6-甲氧基喹啉被用作各种合成过程中的前体 . 它的反应活性允许创建用于开发具有特定所需性质的材料和化学品的复杂分子。

药物化学

作为一种通用的杂环化合物,8-氯-6-甲氧基喹啉在药物化学中起着至关重要的作用。 它被用作合成具有广泛药理活性的化合物的构建块,包括抗菌、抗病毒和心血管作用 . 这突出了其在药物发现和开发中的重要性。

安全和危害

The safety information for 8-Chloro-6-methoxyquinoline indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

作用机制

Target of Action

It is known that quinoline derivatives, such as 8-hydroxyquinoline, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Mode of Action

For instance, 8-Hydroxyquinoline and its analogs, when mixed with copper, have been shown to inhibit proteasomal activity and proliferation in cultured human cancer cells .

Biochemical Pathways

It is known that compounds containing the 8-hydroxyquinoline moiety can act as potential building blocks for various pharmacologically active scaffolds .

Pharmacokinetics

It is known that the compound has a molecular weight of 19363 , which may influence its bioavailability.

Result of Action

It is suggested that the compound may have therapeutic value and could act as a lead for the development of drugs against numerous diseases, including cancer .

Action Environment

It is known that the compound should be stored at room temperature , suggesting that temperature may play a role in its stability.

生化分析

Biochemical Properties

The biochemical properties of 8-Chloro-6-methoxyquinoline are not well-studied. Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific functional groups present in the quinoline derivative .

Cellular Effects

Some quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 8-Chloro-6-methoxyquinoline in laboratory settings. Studies on the stability, degradation, and long-term effects on cellular function of this compound in in vitro or in vivo studies are needed .

Transport and Distribution

Future studies could investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

属性

IUPAC Name |

8-chloro-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTLOGWJGGBMKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609425 | |

| Record name | 8-Chloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796851-15-5 | |

| Record name | 8-Chloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

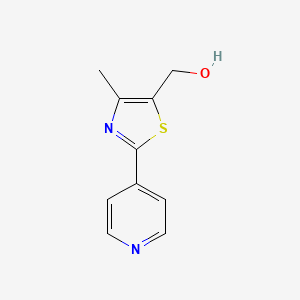

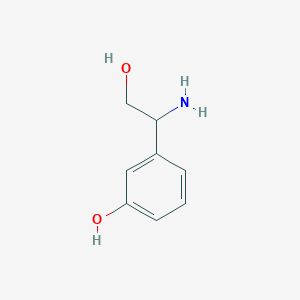

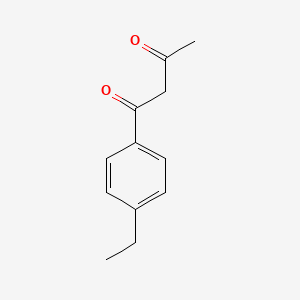

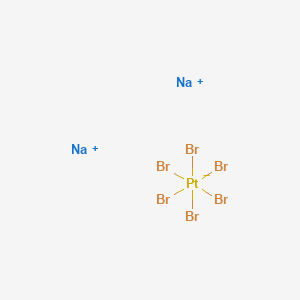

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-[1,1'-biphenyl]-4-ol](/img/structure/B1603774.png)

![2-Chlorothieno[3,2-b]pyridin-3-amine](/img/structure/B1603776.png)

![Methyl thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1603790.png)